3-Bromo-2,5-difluoro-4-methylaniline
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Overview
Description
3-Bromo-2,5-difluoro-4-methylaniline is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluoro-4-methylaniline typically involves multi-step reactions. One common method is the electrophilic aromatic substitution reaction, where aniline undergoes bromination and fluorination under controlled conditions . The reaction conditions often include the use of bromine and fluorine sources, along with catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as nitration, reduction, and halogenation, followed by purification techniques like distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
3-Bromo-2,5-difluoro-4-methylaniline has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2,5-difluoro-4-methylaniline exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,4-difluoroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-4-methylaniline: Lacks the fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
3-Bromo-2,5-difluoro-4-methylaniline is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-2,5-difluoro-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-3-4(9)2-5(11)7(10)6(3)8/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFNTHZRYXKNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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